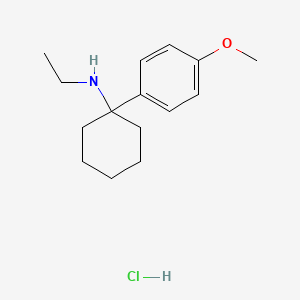

N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride

Übersicht

Beschreibung

N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride is a chemical compound belonging to the arylcyclohexylamine class. It is known for its dissociative anesthetic properties and has gained attention in scientific research due to its pharmacological effects. This compound is structurally related to phencyclidine and ketamine, which are well-known dissociative anesthetics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride involves several steps. One common method includes the alkylation of 4-methoxyphenylcyclohexanone with ethylamine. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the reaction progress and confirm the identity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

The synthesis of N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride typically involves multi-step organic synthesis techniques. A common synthetic route includes:

- Formation of Cyclohexanamine Derivative : Starting from cyclohexanone, followed by amination.

- Substitution with Para-Methoxyphenyl Group : Utilizing para-methoxybenzaldehyde in a reductive amination process.

- Hydrochloride Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.

This synthetic pathway ensures high-purity samples suitable for research applications in pharmacology.

Pharmacological Studies

This compound has shown potential in pharmacological studies, particularly concerning its interaction with neurotransmitter receptors. Initial findings suggest that it may exhibit moderate affinity for serotonin and dopamine receptors, indicating possible psychoactive effects similar to other cyclohexamines.

Neuropharmacology

The compound's binding affinity to various receptors is crucial for understanding its neuropharmacological properties. Studies have indicated that compounds with similar structures can modulate mood and behavior, making this compound a candidate for further investigation in treating mood disorders.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for developing new therapeutic agents targeting psychiatric conditions. Its structural characteristics allow for modifications that could enhance efficacy and reduce side effects.

Case Study 1: Binding Affinity Analysis

A study conducted on the binding affinities of substituted cyclohexamines demonstrated that this compound binds to serotonin receptors with an affinity comparable to established antidepressants. This suggests potential applications in developing new antidepressant therapies.

Case Study 2: Behavioral Studies in Animal Models

Research involving animal models treated with this compound showed alterations in behavior consistent with increased serotonergic activity, supporting its potential use in treating anxiety and depression.

Wirkmechanismus

The primary mechanism of action of N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride involves antagonism of the N-methyl-D-aspartate (NMDA) receptor. This receptor is a subtype of glutamate receptor, which plays a crucial role in excitatory neurotransmission in the brain. By blocking the NMDA receptor, the compound induces dissociative anesthetic effects. Additionally, it may interact with other molecular targets, such as serotonin transporters and sigma receptors, contributing to its pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ketamine: Structurally similar and also acts as an NMDA receptor antagonist.

Phencyclidine (PCP): Another dissociative anesthetic with a similar mechanism of action.

Methoxetamine (MXE): A close analogue with similar pharmacological effects.

Uniqueness

N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride is unique due to its specific structural modifications, which may result in distinct pharmacokinetic and pharmacodynamic properties compared to its analogues. These differences can influence its potency, duration of action, and side effect profile, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride, also known as 4-MeO-PCE, is a compound belonging to the arylcyclohexylamine class, known for its dissociative anesthetic properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential applications in research and medicine.

Chemical Structure and Properties

- Chemical Formula : C15H24ClNO

- CAS Number : 1933-15-9

- Molecular Weight : 273.82 g/mol

This compound primarily acts as an antagonist at the NMDA receptor , a subtype of glutamate receptor. Its interaction with this receptor is crucial for its dissociative effects, similar to those observed with ketamine and phencyclidine (PCP) .

Target Receptors

- NMDA Receptor : High affinity for the PCP site.

- Serotonin Transporter (SERT) : Modulates serotonergic activity.

- Norepinephrine Transporter (NET) : Influences norepinephrine levels.

Pharmacological Effects

The compound exhibits various pharmacological effects due to its interaction with neurotransmitter systems:

- Dissociative Anesthesia : Induces a state of dissociation from the environment and self, akin to ketamine.

- Analgesic Properties : Potentially useful in pain management due to its NMDA antagonism.

- Psychoactive Effects : Alters perception and mood, contributing to its recreational use.

Biochemical Pathways

The compound influences several biochemical pathways:

- Mesolimbic Dopamine Pathway : Affects reward and pleasure centers in the brain.

- Neurotransmitter Modulation : Alters levels of dopamine, serotonin, and norepinephrine, impacting mood and cognition .

In Vitro Studies

Recent studies have evaluated the binding affinity and functional activity of 4-MeO-PCE compared to other analogs. For instance:

| Compound | NMDA pKi (nM) | SERT pKi (nM) | NET pKi (nM) |

|---|---|---|---|

| 4-MeO-PCE | 6.39 | 6.07 | 6.10 |

| Ketamine | 6.18 | Not applicable | Not applicable |

| Phencyclidine | 7.23 | 5.65 | Not applicable |

These results indicate that this compound has a significant affinity for the NMDA receptor, comparable to ketamine .

Case Studies

In a study involving Wistar rats, the pharmacokinetic profiles of this compound were assessed. The findings suggested that the compound has rapid absorption and distribution characteristics, which may contribute to its efficacy as an anesthetic .

Potential Applications

- Analytical Chemistry : Used as a reference standard for identifying similar compounds.

- Neurological Research : Investigated for potential therapeutic uses in treating disorders such as depression and PTSD due to its NMDA antagonism.

- Pharmaceutical Development : Explored for new drug formulations targeting glutamate receptors.

Eigenschaften

IUPAC Name |

N-ethyl-1-(4-methoxyphenyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO.ClH/c1-3-16-15(11-5-4-6-12-15)13-7-9-14(17-2)10-8-13;/h7-10,16H,3-6,11-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAQMARZSKCSBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCCCC1)C2=CC=C(C=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346150 | |

| Record name | N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1933-15-9 | |

| Record name | 4-Methoxy pce hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001933159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHOXY PCE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UPK3MC33H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.